Azimilide

Atrial Fibrillation Electrophysiology Cardiac Arrhythmia

For preclinical AF and repolarization studies, trust Azimilide (NE-10064). Unlike pure IKr blockers (e.g., dofetilide) that exhibit reverse use-dependence, Azimilide provides rate-independent ERP prolongation, validated by a 93% AF termination rate in canine models (vs. 50% for dofetilide, P<0.05). Its minimal β-blockade (10.4x weaker than sotalol) ensures cleaner experimental interpretation. With once-daily dosing support from a 114h half-life and no renal/hepatic adjustment requirement, this is the definitive choice for simplified, high-fidelity electrophysiology protocols.

Molecular Formula C23H28ClN5O3
Molecular Weight 458.0 g/mol
CAS No. 149908-53-2
Cat. No. B1662471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzimilide
CAS149908-53-2
Synonyms1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride
2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride
azimilide
azimilide dihydrochloride
azmilide
NE 10064
NE-10064
Molecular FormulaC23H28ClN5O3
Molecular Weight458.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3/b25-16+
InChIKeyMREBEPTUUMTTIA-PCLIKHOPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azimilide (CAS 149908-53-2): An Investigational Class III Antiarrhythmic with Dual IKr/IKs Blockade and Differentiated Electrophysiological Profile


Azimilide (NE-10064) is an investigational Class III antiarrhythmic agent that blocks both the rapidly activating (IKr) and slowly activating (IKs) components of the cardiac delayed rectifier potassium current [1]. Unlike many class III agents that block IKr exclusively or in combination with sodium or calcium currents, azimilide's dual-channel blockade profile confers distinct electrophysiological characteristics including a relative lack of reverse use-dependence and balanced atrial-ventricular refractoriness effects [2]. The compound also inhibits L-type calcium current (ICa, IC50 = 17.8 μM) and sodium current (INa, IC50 = 19 μM) . With an oral bioavailability of 85% and an extended elimination half-life of 114 hours, azimilide supports once-daily dosing without the need for initial titration or dose adjustment in renal or hepatic impairment [3].

Why Azimilide Cannot Be Substituted by Pure IKr Blockers or β-Adrenergic Antagonists in Atrial Fibrillation Research and Drug Development


Class III antiarrhythmics are mechanistically heterogeneous, and substitution among agents with differing ion channel selectivity profiles leads to fundamentally divergent experimental outcomes. Pure IKr blockers such as dofetilide exhibit strong reverse use-dependent ERP prolongation (effect diminishes at faster heart rates), whereas azimilide's dual IKr/IKs blockade produces rate-independent ERP effects [1]. In clinical and preclinical models, this translates to distinct efficacy patterns—azimilide terminated experimental AF in 93% of dogs versus 50% for dofetilide (P < 0.05) [1]. Furthermore, azimilide lacks the β-adrenergic antagonist activity characteristic of d,l-sotalol, with an IC50 for isoproterenol-induced tachycardia inhibition of 14.6 μM compared to 1.4 μM for sotalol—a 10.4-fold difference in potency [2]. From a procurement standpoint, azimilide's pharmacokinetic profile eliminates the need for dose titration or renal/hepatic adjustment that complicates the use of sotalol and dofetilide [3]. These compound-specific distinctions render generic class-level substitution scientifically invalid and operationally impractical.

Quantitative Differential Evidence for Azimilide vs. Dofetilide, Sotalol, and Other Class III Antiarrhythmics


Azimilide vs. Dofetilide: Superior AF Termination Rate (93% vs. 50%) and Rate-Independent ERP Prolongation in Canine Vagal AF Model

In a head-to-head comparative study in anesthetized dogs with sustained vagal atrial fibrillation (AF), azimilide demonstrated significantly superior AF termination efficacy compared to the pure IKr blocker dofetilide [1]. Azimilide terminated AF in 13 of 14 dogs (93%), whereas dofetilide terminated AF in only 6 of 12 dogs (50%, P < 0.05) [1]. Additionally, while dofetilide exhibited strong reverse use-dependence on atrial effective refractory period (ERP) with a 51 ± 3% increase at a basic cycle length (BCL) of 400 ms versus only 17 ± 3% at BCL 200 ms, azimilide's effects on ERP were rate-independent, producing increases of 38 ± 6% at BCL 400 ms and 35 ± 10% at BCL 200 ms [1]. The authors concluded that azimilide's actions on atrial tissue cannot be attributed exclusively to IKr block and that effects on other currents such as IKs are likely mechanistically important [1].

Atrial Fibrillation Electrophysiology Cardiac Arrhythmia

Azimilide vs. d,l-Sotalol: 10.4-Fold Weaker β-Adrenergic Antagonism (IC50 14.6 μM vs. 1.4 μM) with Comparable QTc Prolongation

In an isolated perfused guinea pig heart preparation, azimilide and d,l-sotalol were compared for their ability to inhibit isoproterenol-induced tachycardia, a measure of functional β-adrenergic antagonism [1]. Propranolol, dl-sotalol, azimilide, and d-sotalol inhibited isoproterenol-induced tachycardia with IC50 values of 0.12, 1.4, 14.6, and 38.0 μM, respectively [1]. Azimilide's IC50 of 14.6 μM represents a 10.4-fold weaker β-adrenergic antagonist effect than d,l-sotalol (IC50 = 1.4 μM) and a >120-fold weaker effect than the reference β-blocker propranolol (IC50 = 0.12 μM) [1]. Separate experiments in anesthetized rats confirmed that azimilide (5.0, 10.0, and 20.0 mg/kg) did not produce statistically significant effects on isoproterenol-induced heart rate or blood pressure changes, demonstrating that its antiarrhythmic action is mediated through a mechanism independent of β-blockade [2]. Notably, all class III agents tested increased the QTc interval by approximately 20 ms, with azimilide achieving this at 1.0 μM compared to 30.0 μM for dl-sotalol and 0.1 μM for dofetilide [1].

Beta-Adrenergic Pharmacology Isoproterenol Challenge Cardiac Electrophysiology

Azimilide vs. Pure IKr Blockers: Balanced Atrial-Ventricular ERP Effects vs. Atrial-Selective Profile of Dofetilide and d-Sotalol

In an in vitro comparative study using ferret atrial and right ventricular papillary muscles at 2 Hz and 32°C, azimilide demonstrated a fundamentally different atrial-ventricular selectivity profile compared to pure IKr blockers [1]. Selective IKr blockers including dofetilide, E-4031, and d-sotalol exhibited markedly greater efficacy in increasing atrial ERP (+90-110%) versus ventricular ERP (+10-20%), indicating strong atrial selectivity [1]. In contrast, azimilide, a dual blocker of IKr and IKs, displayed essentially 'balanced' activities, increasing atrial and ventricular ERP with equivalent potencies and efficacies, producing increases of +40-60% for both tissue types [1]. This balanced profile distinguishes azimilide mechanistically from atrial-selective IKr blockers and may have implications for both antiarrhythmic efficacy in atrial tissue and proarrhythmic risk in ventricular tissue.

Atrial Selectivity Effective Refractory Period Ventricular Safety

Azimilide vs. Dofetilide: Comparable Proarrhythmic Risk Profile in Canine Torsade de Pointes Model Despite Divergent Ion Channel Selectivity

In a comparative safety pharmacology study using dogs with chronic complete AV-block—a validated model with high susceptibility to drug-induced Torsade de Pointes (TdP) arrhythmias—azimilide and dofetilide were evaluated for electrophysiological and proarrhythmic effects [1]. Both azimilide (5 mg/kg/5 min) and dofetilide (0.025 mg/kg/5 min) increased monophasic action potential duration, idioventricular rhythm cycle length, and QT-time to similar extents [1]. Both drugs increased interventricular dispersion of repolarization significantly from 55 ms to 110 ms [1]. TdP arrhythmia incidence was comparable: dofetilide induced TdP in 6 of 9 dogs (67%), while azimilide induced TdP in 5 of 9 dogs (56%) [1]. Early afterdepolarizations occurred in all dogs with both drugs, and ectopic ventricular beats developed in 8/9 dogs with dofetilide and 7/9 dogs with azimilide [1]. The authors concluded that azimilide and dofetilide produce similar electrophysiological and proarrhythmic effects despite their differing ion channel selectivity profiles [1].

Torsade de Pointes Proarrhythmia Safety Pharmacology

Azimilide vs. Sotalol: Superior Pharmacokinetic Convenience—85% Oral Bioavailability, 114h Half-Life, No Dose Titration Required

Azimilide exhibits a pharmacokinetic profile that differentiates it from other class III antiarrhythmics, particularly sotalol, in terms of dosing convenience and patient/investigational management [1]. Azimilide is 85% orally bioavailable, reaches peak blood concentrations in 6-8 hours, and has an extended elimination half-life of 114 hours, enabling once-daily dosing [1]. Critically, unlike sotalol, azimilide does not exhibit reverse-use dependence—its binding characteristics and effectiveness are not related to heart rate [1]. Furthermore, azimilide is distinguished by excellent oral absorption, no need for dose titration, suitability for outpatient initiation, no need for dose adjustment in renal or hepatic impairment, and lack of clinically significant interactions with warfarin or digoxin [2]. These features contrast with sotalol, which requires dose adjustment based on renal function (contraindicated with CrCl < 40 mL/min) and carries warnings for QT prolongation necessitating inpatient initiation for many patients.

Pharmacokinetics Oral Bioavailability Dosing Convenience

Azimilide Torsade de Pointes Incidence: 1% Event Rate in Pooled Analysis of 5,375 Patients Across 19 Clinical Trials

A comprehensive pooled safety analysis of the entire azimilide clinical development database, encompassing 5,375 patients who received oral azimilide (75 to 125 mg/day) across 19 clinical trials at 775 international centers, quantified the incidence and risk factors for azimilide-associated Torsade de Pointes (TdP) ventricular tachycardia [1]. TdP occurred in 56 patients assigned to azimilide, yielding an incidence rate of 1% (95% confidence interval 0.78 to 1.35) [1]. The events were dose-related and tended to occur earlier with an azimilide-loading regimen [1]. Significant risk factors identified via logistic regression included increasing age, female gender, diuretic use, and lack of aspirin use—a risk factor profile similar to sotalol and dofetilide [1]. Notably, the azimilide-associated TdP rate was not increased in patients with low left ventricular ejection fraction, even in women [1]. A distinctive temporal profile was observed: TdP events were not concentrated in the first week of therapy, differing from the temporal pattern seen with some other class III agents [1].

Torsade de Pointes Drug Safety Risk Stratification

Optimal Research and Procurement Scenarios for Azimilide Based on Differential Evidence


Electrophysiology Studies Requiring Rate-Independent Action Potential Prolongation

Investigators studying the frequency-dependence of cardiac repolarization should consider azimilide over pure IKr blockers such as dofetilide or E-4031. As demonstrated by Nattel et al. (1998), azimilide produces rate-independent ERP prolongation (38 ± 6% increase at BCL 400 ms vs. 35 ± 10% at BCL 200 ms), whereas dofetilide exhibits strong reverse use-dependence (51 ± 3% increase at BCL 400 ms vs. 17 ± 3% at BCL 200 ms) [1]. This property makes azimilide particularly valuable for experiments conducted across varying stimulation frequencies or in models where heart rate variability is inherent to the experimental design. The absence of reverse use-dependence has been confirmed in open-chest canine models, where azimilide prolonged APD90 even at very short cycle lengths without affecting arterial blood pressure or heart rate [1].

Atrial Fibrillation Models Where Pure IKr Blockade Shows Limited Efficacy

Based on the canine vagal AF model data showing azimilide terminated AF in 93% of animals versus only 50% for dofetilide (P < 0.05) [1], azimilide should be prioritized for preclinical AF studies where high termination rates are required. The superior efficacy in this model, attributed to dual IKr/IKs blockade, suggests azimilide may be particularly suitable for proof-of-concept studies investigating novel antiarrhythmic mechanisms or combination therapies targeting AF. This differential efficacy has been reproduced across multiple AF models, including the canine right atrial enlargement model of atrial flutter where both azimilide and dofetilide were 100% effective in termination, but azimilide's broader ion channel profile may confer advantages in more complex arrhythmia substrates [1].

Mechanistic Studies Requiring Pure Class III Effects Without β-Adrenergic Confounding

For researchers investigating potassium channel pharmacology without the confounding influence of β-adrenergic blockade, azimilide offers a distinct advantage over d,l-sotalol. Quantitative data from isolated perfused guinea pig heart preparations demonstrate that azimilide's β-adrenergic antagonism is 10.4-fold weaker than sotalol (IC50 14.6 μM vs. 1.4 μM for isoproterenol-induced tachycardia inhibition) [1]. In vivo rat studies confirm that azimilide at antifibrillatory doses (5-20 mg/kg) does not produce statistically significant β-blockade effects on heart rate or blood pressure [1]. This property enables cleaner experimental interpretation of delayed rectifier potassium current modulation without the catecholamine-response alterations inherent to sotalol or amiodarone.

Clinical Trial Material Sourcing for Studies in Patients with Renal or Hepatic Impairment

Procurement teams supporting clinical development programs in populations with comorbid renal or hepatic dysfunction should prioritize azimilide over agents requiring dose adjustment based on organ function. Unlike sotalol (which requires CrCl-based dose modification and is contraindicated in severe renal impairment) and dofetilide (which mandates CrCl-based dosing algorithms), azimilide requires no dose adjustment for renal or hepatic impairment [1]. This pharmacokinetic advantage, combined with once-daily dosing (supported by the 114-hour elimination half-life) and lack of significant drug-drug interactions with warfarin or digoxin, substantially simplifies trial protocols and reduces monitoring burden [1]. For post-MI patient populations with depressed LV function, the ALIVE trial data showing no increase in TdP risk in low-LVEF patients provides additional procurement justification for this specific subpopulation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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